molecular formula C19H18N4O2 B1233793 N3-(2,4-Dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide

N3-(2,4-Dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide

Cat. No. B1233793
M. Wt: 334.4 g/mol
InChI Key: PQJCMDLWTYZJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-(2,4-dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide is an aromatic amide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Analogues : Research has been conducted on the synthesis of pyrazole analogues, including methods for creating compounds structurally similar to N3-(2,4-Dimethylphenyl)-N1-phenylpyrazole-1,3-dicarboxamide, providing insight into the chemical synthesis of related systemic fungicides (Huppatz, 1983).

  • Crystal Structure Analysis : Studies have also looked into the crystal structure of related compounds, which aids in understanding the molecular geometry and potential reactivity of this compound (Sangjin Lee et al., 2013).

  • Polymer Synthesis Applications : This chemical has applications in the synthesis of functional polymers. For instance, its analogues have been used in the oxidative polycoupling of phenylpyrazole and internal diynes, leading to polymers with high thermal stability and refractive indices, suggesting similar applications for this compound (Gao et al., 2013).

  • Environmental Impact Studies : Research on the environmental fate of similar compounds, such as their removal through bank filtration, can provide insights into how this compound might behave in natural water systems (Zeeshan et al., 2023).

  • Chemical Shift and Hydrogen-Bond Studies : Investigations into the nitrogen chemical-shift tensors and hydrogen-bond geometries of pyrazole derivatives can provide insights into the molecular interactions and stability of this compound (Hoelger et al., 1996).

properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-N-(2,4-dimethylphenyl)-1-N-phenylpyrazole-1,3-dicarboxamide

InChI

InChI=1S/C19H18N4O2/c1-13-8-9-16(14(2)12-13)21-18(24)17-10-11-23(22-17)19(25)20-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,25)(H,21,24)

InChI Key

PQJCMDLWTYZJFV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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